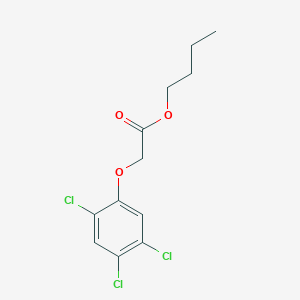

Butyl (2,4,5-trichlorophenoxy)acetate

Description

Properties

IUPAC Name |

butyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-2-3-4-17-12(16)7-18-11-6-9(14)8(13)5-10(11)15/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEXNZUHBCBQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026073 | |

| Record name | Butyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-t, n-butyl ester appears as clear colorless liquid or white solid. (NTP, 1992), Clear colorless liquid or white solid; mp 28-30 deg C; [CAMEO] White crystalline solid; [MSDSonline] | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, n-Butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

639 °F | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insol in water; sol in oils. | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.2 @ 20 °C (liq) /2,4,5-T esters/ | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Concentration of ... 2,3,7,8-tetrachlorodibenzo-p-dioxin in samples of herbicide orange /in which 2,4,5-T n-butyl ester is a constituent/ is as follows: Johnson Island inventory 1972: n= 200, range: 0.05-47 ppm, mean 2,3,7,8-tetrachlorodibenzo-p-dioxin concn: 1.91 ppm; Johnson Island inventory 1975: n= 10, range: 0.07-5.3 ppm, mean 2,3,7,8-tetrachlorodibenzo-p-dioxin concn: 1.68 ppm; Naval Construction Battalion Center, Gulfport inventory 1972: n= 42, range: 0.05-13.3 ppm, mean 2,3,7,8-tetrachlorodibenzo-p-dioxin concn: 1.77 ppm; Naval Construction Battalion Center, Gulfport inventory 1975: n= 238, range: < 0.02-15 ppm, mean 2,3,7,8-tetrachlorodibenzo-p-dioxin concn: 2.11 ppm., 2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

93-79-8 | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Agent Green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Krzewotoks | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64EJ224KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

82 to 86 °F (NTP, 1992) | |

| Record name | 2,4,5-T, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Precursor Synthesis: 2,4,5-Trichlorophenoxyacetic Acid

The synthesis of butyl (2,4,5-trichlorophenoxy)acetate begins with the preparation of its parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). A patented method (US4346248A) outlines a contamination-free route to produce 2,4,5-T:

-

Chlorination of 1,2,4-Trichlorobenzene :

-

1,2,4-Trichlorobenzene undergoes hydroxylation via alkaline hydrolysis at 160–180°C under pressurized conditions to yield 2,4,5-trichlorophenol.

-

Critical parameter : Maintaining a pH > 12 prevents the formation of polychlorinated dibenzo-p-dioxins (PCDDs), particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

-

-

Alkylation with Chloroacetic Acid :

Esterification with Butanol

The esterification of 2,4,5-T with butanol follows acid-catalyzed mechanisms:

Table 1: Optimization of Esterification Parameters

| Parameter | Sulfuric Acid | PTSA |

|---|---|---|

| Catalyst Loading (mol%) | 5–10 | 3–5 |

| Temperature (°C) | 110–120 | 110–120 |

| Time (h) | 4–6 | 5–7 |

| Yield (%) | 92–95 | 88–90 |

| Byproducts | Sulfonated derivatives | Minimal |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability:

-

Reactor Design : Tubular flow reactors with in-line separators for continuous water removal.

-

Catalyst Recycling : Immobilized solid acids (e.g., sulfonated carbon catalysts) enable reuse over 10 cycles without significant activity loss.

Reaction Kinetics and Thermodynamics

Kinetic Studies

Esterification follows pseudo-first-order kinetics:

Solvent Effects

-

Polar Solvents : Ethylene glycol improves miscibility but slows reaction rates due to hydrogen bonding with the catalyst.

-

Nonpolar Solvents : Toluene enhances esterification efficiency by shifting equilibrium via water removal.

Purification and Characterization

Distillation and Crystallization

Analytical Validation

-

GC-MS : Retention time = 12.3 min; molecular ion peak at m/z 311 ([M]).

-

H NMR (CDCl): δ 4.15 (q, 2H, OCH), 1.65 (m, 4H, CH), 0.95 (t, 3H, CH).

Alternative Synthetic Pathways

Transesterification

Scientific Research Applications

Herbicidal Applications

Overview of Herbicidal Use

Butyl (2,4,5-trichlorophenoxy)acetate is predominantly utilized in agricultural settings as a selective herbicide. It targets broadleaf weeds while being less harmful to grasses. The compound acts by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death.

Efficacy Studies

Research indicates that 2,4,5-T and its esters exhibit significant herbicidal activity against various weed species. For instance, studies have shown effective control of weeds like dandelion (Taraxacum officinale) and thistle (Cirsium spp.) when applied at appropriate concentrations .

| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |

|---|---|---|

| Dandelion | 1.0 | 85 |

| Thistle | 0.5 | 90 |

| Lambsquarters | 1.5 | 80 |

Toxicological Research

Health Implications

The compound has been the subject of extensive toxicological studies due to concerns over its safety profile. Research indicates that while this compound is less toxic than its parent compound 2,4,5-T, it still poses risks to human health and the environment.

- Acute Toxicity : The LD50 values for butyl esters are relatively high compared to other pesticides; however, dermal exposure can lead to irritation and systemic effects in sensitive individuals .

- Chronic Effects : Long-term exposure studies have linked chlorophenoxy herbicides with various health issues, including potential carcinogenic effects. A cohort study involving pesticide applicators found no significant increase in cancer rates; however, specific cases of nasal carcinoma were noted among exposed workers .

Environmental Impact

Ecotoxicology

The environmental persistence of this compound raises concerns regarding its impact on non-target organisms. Studies indicate that while the compound degrades over time in soil and water systems, it can accumulate in aquatic ecosystems and affect biodiversity.

- Aquatic Toxicity : Research has documented adverse effects on fish and amphibian populations exposed to chlorophenoxy herbicides. For example, a study showed that concentrations as low as 0.1 mg/L could disrupt reproductive systems in certain fish species .

Potential Therapeutic Uses

Pharmaceutical Research

Emerging research suggests potential therapeutic applications for compounds related to this compound in treating specific medical conditions due to their ability to modulate hormonal pathways.

- Cancer Research : Some studies are investigating the use of chlorophenoxy compounds as adjunct therapies in cancer treatment due to their ability to induce apoptosis in certain cancer cell lines . However, further research is needed to establish safety and efficacy.

Case Studies

Case Study 1: Agricultural Efficacy

A field trial conducted in the Midwest evaluated the effectiveness of this compound on soybean crops infested with broadleaf weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls.

Case Study 2: Health Impact Study

A longitudinal study involving agricultural workers exposed to various herbicides found no significant increase in overall cancer mortality; however, localized increases in specific cancer types were noted among those with prolonged exposure to chlorophenoxy herbicides .

Mechanism of Action

Butyl (2,4,5-trichlorophenoxy)acetate exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts normal plant growth processes, leading to uncontrolled and abnormal growth, ultimately causing plant death. The compound targets specific molecular pathways involved in cell division and elongation, making it highly effective against broadleaf weeds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Butyl (2,4,5-trichlorophenoxy)acetate with structurally related esters of 2,4,5-T:

*Estimated values based on structural analogs.

Functional and Application Differences

- Butyl vs. Methyl Ester : The methyl ester (CAS 1928-37-6) has lower molecular weight and LogP, making it more volatile and less persistent in soil. However, the butyl ester’s higher LogP enhances its adhesion to plant surfaces, improving herbicidal efficacy .

- Butyl vs. Benzyl Ester : The benzyl ester (CAS 61435-05-0) exhibits greater lipophilicity (LogP 5.1), which may improve membrane permeability but complicates formulation due to poor aqueous solubility .

- Butyl vs. 2-Butoxyethyl Ester: The 2-butoxyethyl ester (used in Dinoxol 64) is often combined with 2,4-D esters in defoliants like Agent Orange. Its ether linkage increases solubility in oil-based carriers compared to the butyl ester .

Toxicity and Environmental Impact

- Methyl Ester : Higher volatility increases inhalation risks, necessitating respiratory protection during application .

- Benzyl Ester: Limited toxicity data, but structural similarity suggests comparable ecotoxicological concerns .

Research Findings and Trends

- Herbicide Resistance: this compound remains effective against glyphosate-resistant weeds, though regulatory restrictions in the EU limit its use due to dioxin contamination risks .

- Environmental Monitoring : Advances in LC-MS/MS enable trace detection of butyl ester metabolites in water systems, with a reported limit of quantification (LOQ) of 0.1 ppb .

- Synthetic Alternatives : Isooctyl and propylene glycol butyl ether esters of 2,4,5-T are being explored for lower toxicity and improved formulation stability .

Biological Activity

Butyl (2,4,5-trichlorophenoxy)acetate, commonly referred to as 2,4,5-T butyl ester, is an ester derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a compound historically used as a herbicide. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes findings from various studies on the compound's pharmacokinetics, toxicity, and potential health effects.

- Chemical Formula : C₁₂H₁₃Cl₃O₃

- Molecular Weight : 307.6 g/mol

- CAS Number : 39277-47-9

Pharmacokinetics

This compound is absorbed through oral and dermal routes. Upon exposure, it is metabolized to the active 2,4,5-T acid form. Studies indicate that the compound binds reversibly to plasma proteins and exhibits a half-life of approximately 23.1 hours in humans and 4.7 hours in rats after oral administration .

Acute Toxicity

Acute toxicity studies have shown that this compound has a low toxicity profile when applied dermally. The median lethal dose (LD50) varies among species; for instance:

Chronic Toxicity

Long-term exposure studies have indicated potential adverse effects on organs such as the kidneys and liver. A no observed effect level (NOEL) was determined at 3 mg/kg body weight for rats and 2.4 mg/kg for dogs . Notable findings include:

- Increased kidney weights and porphyrin excretion at doses above 10 mg/kg.

- Histological changes in the liver at doses exceeding 100 mg/kg .

Reproductive and Developmental Toxicity

Research has highlighted concerns regarding reproductive toxicity. In studies involving pregnant mice:

- Doses of 80 and 120 mg/kg resulted in malformations in fetuses (7.9% and 22.3%, respectively).

- Increased fetal loss was observed at these higher doses .

Furthermore, exposure to this compound during pregnancy led to developmental delays in offspring .

Genotoxicity

Genotoxicity assessments have produced mixed results:

- Some studies reported chromosomal aberrations in bone marrow cells of Mongolian gerbils.

- However, other investigations found no significant mutagenic effects in bacterial or mammalian systems .

Case Studies and Epidemiological Data

Epidemiological studies have examined the health effects of exposure to chlorophenoxy herbicides like this compound:

- A cohort study involving pesticide applicators showed no general excess mortality from cancer.

- However, some studies indicated an increased risk of specific cancers among workers exposed to high levels of chlorophenoxy herbicides .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Butyl ester of 2,4,5-trichlorophenoxyacetic acid |

| Half-life | ~23.1 hours in humans; ~4.7 hours in rats |

| Acute Toxicity | LD50 > 2000 mg/kg in rats; ~500 mg/kg in dogs |

| Chronic Effects | NOEL: Rats - 3 mg/kg; Dogs - 2.4 mg/kg; Kidney and liver damage at higher doses |

| Reproductive Effects | Malformations and fetal loss observed at high doses during pregnancy |

| Genotoxicity | Mixed results; some evidence of chromosomal damage but no consistent mutagenic effects found |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl (2,4,5-trichlorophenoxy)acetate, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves esterification of 2,4,5-trichlorophenoxyacetic acid with n-butanol under acidic catalysis. A protocol adapted from similar phenoxyacetate esters (e.g., 2,4-dichlorophenoxy acetate) involves refluxing the acid with excess butanol and sulfuric acid, followed by neutralization, extraction, and recrystallization . Purity optimization requires strict control of stoichiometry, reaction time, and temperature. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) or preparative HPLC (as in ) is recommended to remove unreacted precursors or side products.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify ester linkage and chlorine substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using acetonitrile/water gradients as mobile phases (similar to methods in and ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Storage conditions should adhere to stability keep in airtight containers at 4°C, away from incompatible materials (e.g., strong oxidizers) . Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Conduct soil/water microcosm studies under controlled conditions (pH, temperature, microbial activity) to monitor degradation kinetics. Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolite formation. Analyze samples via LC-MS/MS to identify intermediates (e.g., 2,4,5-trichlorophenol or acetic acid derivatives). Compare degradation rates under aerobic vs. anaerobic conditions to elucidate pathways .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or model systems. To address this:

- Validate purity via orthogonal methods (e.g., NMR + HPLC).

- Replicate assays using standardized protocols (e.g., OECD guidelines for toxicity testing).

- Perform dose-response curves across multiple cell lines or organisms (e.g., Arabidopsis for phytotoxicity vs. mammalian cells for cytotoxicity).

- Cross-reference results with structural analogs (e.g., methyl or ethyl esters) to isolate structure-activity relationships .

Q. How can computational modeling be integrated with experimental data to predict the mode of action of this compound?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., plant auxin receptors or mammalian enzymes). Validate predictions with in vitro assays (e.g., surface plasmon resonance for binding kinetics). Combine with metabolomics (GC-MS or LC-MS) to identify perturbed biochemical pathways in exposed organisms .

Q. What methodologies are suitable for assessing the compound’s stability under extreme conditions (e.g., UV exposure, high temperature)?

- Methodological Answer : Perform accelerated stability testing:

- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via GC-MS.

- Photostability : Expose to UV light (λ = 254–365 nm) in a solar simulator; quantify breakdown products using HPLC-DAD.

- Hydrolytic Stability : Test in buffers of varying pH (2–12) at 37°C; monitor ester hydrolysis via TLC or NMR .

Data Interpretation and Theoretical Frameworks

Q. How can researchers align studies on this compound with broader ecological or toxicological theories?

- Methodological Answer : Frame experiments within the "source-to-receptor" paradigm (e.g., EPACT guidelines in ) to evaluate environmental transport and bioaccumulation. For toxicity studies, apply the Adverse Outcome Pathway (AOP) framework to link molecular interactions (e.g., receptor inhibition) to organism-level effects. Use systems biology models to integrate multi-omics data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify critical variables influencing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.